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For Researchers, Scientists, and Drug Development Professionals

Introduction to N6,2'-O-dimethyladenosine (m6Am)
and m6Am-seq
N6,2'-O-dimethyladenosine (m6Am) is a prevalent mRNA modification found at the 5' cap-

adjacent adenosine. This dynamic and reversible modification plays a crucial role in regulating

various aspects of mRNA metabolism, including stability and translation, thereby influencing

gene expression. The m6Am-seq technique enables the transcriptome-wide mapping of m6Am

sites, providing valuable insights into its biological functions and its role in disease.

The m6Am-seq protocol is based on a combination of immunoprecipitation of capped RNA

fragments, selective in vitro demethylation of m6Am using the FTO protein, and subsequent

immunoprecipitation of remaining m6A-containing fragments, followed by high-throughput

sequencing. This method allows for the specific identification of m6Am sites and distinguishes

them from the more abundant internal N6-methyladenosine (m6A) modifications.

Experimental Protocols
This section provides a detailed methodology for performing m6Am-seq.

RNA Preparation and Fragmentation
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Total RNA Isolation: Isolate total RNA from cells or tissues using a TRIzol-based method

followed by purification with a column-based kit to ensure high-quality, intact RNA. Assess

RNA integrity using a Bioanalyzer or equivalent.

mRNA Enrichment (Optional but Recommended): Enrich for mRNA from total RNA using

oligo(dT) magnetic beads to reduce ribosomal RNA contamination.

RNA Fragmentation: Fragment the enriched mRNA to an average size of ~100 nucleotides.

This can be achieved using RNA fragmentation reagents or by incubation in a fragmentation

buffer at elevated temperatures.

Immunoprecipitation of Capped RNA Fragments (m7G-
IP)

Antibody-Bead Conjugation: Conjugate an anti-7-methylguanosine (m7G) antibody to Protein

A/G magnetic beads.

Immunoprecipitation: Incubate the fragmented RNA with the antibody-conjugated beads in

an immunoprecipitation (IP) buffer. This step enriches for RNA fragments containing the 5'

cap structure.

Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound

RNA fragments.

Elution: Elute the capped RNA fragments from the beads.

In Vitro Demethylation with FTO
Reaction Setup: Divide the eluted capped RNA into two equal aliquots: one for the FTO

treatment and one for the no-FTO control.

Demethylation Reaction: To the FTO treatment aliquot, add recombinant FTO protein in a

demethylation buffer. A key component of this reaction is the omission of L-ascorbic acid to

ensure the selective demethylation of m6Am over internal m6A.[1]

Control Reaction: To the no-FTO control aliquot, add all reaction components except for the

FTO protein.
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Incubation: Incubate both reactions to allow for the demethylation of m6Am in the treatment

sample.

RNA Purification: Purify the RNA from both reactions.

Immunoprecipitation of m6A-containing Fragments
(m6A-IP)

Antibody-Bead Conjugation: Conjugate an anti-N6-methyladenosine (m6A) antibody to

Protein A/G magnetic beads.

Immunoprecipitation: Incubate the RNA from both the FTO-treated and control samples with

the anti-m6A antibody-conjugated beads in IP buffer.

Washing: Wash the beads to remove non-specifically bound RNA.

Elution: Elute the m6A-containing RNA fragments.

Library Preparation and Sequencing
Library Construction: Prepare sequencing libraries from the eluted RNA from both the FTO-

treated and control m6A-IP samples, as well as from an input control (fragmented RNA

before any IP). Standard library preparation kits for RNA sequencing can be used.

Sequencing: Perform high-throughput sequencing of the prepared libraries on an appropriate

platform (e.g., Illumina).

Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical m6Am-seq

experiment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Value Notes

Starting Material

Total RNA 10 - 100 µg
High-quality, intact RNA is

crucial.

Enriched mRNA 1 - 10 µg
Recommended to improve

signal-to-noise ratio.

Immunoprecipitation

Anti-m7G Antibody 5 - 10 µg per IP
Optimal amount should be

determined by the user.

Anti-m6A Antibody 5 - 10 µg per IP
Optimal amount should be

determined by the user.[2]

Incubation Time 2 hours to overnight

Longer incubation can

increase yield but may also

increase background.

Incubation Temperature 4°C
To maintain RNA and protein

integrity.

FTO Demethylation

Recombinant FTO 100 - 500 ng

Optimal concentration may

vary depending on the enzyme

batch.

Incubation Time 1 - 2 hours

Incubation Temperature 37°C

Sequencing

Sequencing Depth >30 million reads per sample

Higher depth will improve the

identification of low-abundance

transcripts.

Read Length 50-150 bp
Paired-end sequencing is

recommended.
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Reagent Composition

RNA Fragmentation Buffer 100 mM Tris-HCl (pH 7.0), 100 mM ZnCl2

Immunoprecipitation (IP) Buffer
10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1%

NP-40

Wash Buffer
10 mM Tris-HCl (pH 7.4), 300 mM NaCl, 0.1%

NP-40

Elution Buffer
100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 1%

SDS

FTO Demethylation Buffer
50 mM HEPES (pH 7.0), 75 µM

(NH4)2Fe(SO4)2·6H2O, 300 µM 2-oxoglutarate

Bioinformatics Analysis Pipeline
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

Adapter Trimming: Sequencing adapters are removed using tools such as Trimmomatic or

Cutadapt.

Alignment: Reads are aligned to a reference genome using a splice-aware aligner like STAR

or HISAT2.

Peak Calling: m6Am peaks are identified by comparing the read distribution in the FTO-

treated and control samples. A significant reduction in peak height in the FTO-treated sample

indicates an m6Am site. Tools like MACS2, originally designed for ChIP-seq, can be adapted

for this purpose. Dedicated tools for m6A/m6Am peak calling, such as exomePeak, are also

available.

Differential Methylation Analysis: Statistical analysis is performed to identify transcripts with

significant changes in m6Am levels between different experimental conditions.

Functional Annotation: The identified m6Am-modified genes are subjected to functional

enrichment analysis (e.g., GO and Pathway analysis) to understand their biological

significance.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Sample Preparation

m7G Immunoprecipitation

In Vitro Demethylation

m6A Immunoprecipitation

Sequencing & Analysis

Total RNA

Enriched mRNA

Oligo(dT) selection

Fragmented RNA

Fragmentation

m7G IP

Anti-m7G Antibody

Capped RNA Fragments

Elution

FTO Treatment (+FTO) Control (-FTO)

m6A IP (+FTO)

Anti-m6A Antibody

m6A IP (-FTO)

Anti-m6A Antibody

Library Prep (+FTO) Library Prep (-FTO)

High-Throughput Sequencing

Bioinformatics Analysis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15587687?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for m6Am mapping using m6Am-seq.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Regulation of m6Am RNA modification and its implications in human diseases - PMC
[pmc.ncbi.nlm.nih.gov]

2. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for m6Am Mapping
using m6Am-seq]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587687#protocol-for-m6am-mapping-using-m6am-
seq]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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